1H-Pyrrole-3-methanol

Chromatographic method development Solvent partitioning Drug-likeness prediction

The 3-position hydroxymethyl substitution of 1H-Pyrrole-3-methanol is structurally critical for porphobilinogen analog synthesis in photodynamic therapy; the 2-position isomer is not a functional substitute. This heterocyclic building block provides a handle for oxidation, esterification, and alkylation. Procurement of ≥95% purity is recommended to minimize isomeric contamination for catalyst ligand tuning and optoelectronic precursor applications.

Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
CAS No. 71803-59-3
Cat. No. B118062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-3-methanol
CAS71803-59-3
Synonyms1H-Pyrrole-3-methanol; 
Molecular FormulaC5H7NO
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESC1=CNC=C1CO
InChIInChI=1S/C5H7NO/c7-4-5-1-2-6-3-5/h1-3,6-7H,4H2
InChIKeyKQBJJBPSKBSJTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrole-3-methanol (CAS 71803-59-3): Core Structural and Physicochemical Baseline for Procurement


1H-Pyrrole-3-methanol (3-Hydroxymethylpyrrole, CAS 71803-59-3) is a heterocyclic building block with molecular formula C5H7NO and molecular weight 97.12 g/mol . The compound features a pyrrole ring substituted with a hydroxymethyl group specifically at the 3-position, distinguishing it from 2-substituted positional isomers . Key computed physicochemical properties include LogP of 0.507 and polar surface area (PSA) of 36.02 Ų [1], parameters that inform solvent compatibility and membrane permeability considerations in synthesis planning.

Why Generic Substitution of 1H-Pyrrole-3-methanol (CAS 71803-59-3) Fails: The Positional Isomer Distinction


Substitution of 1H-Pyrrole-3-methanol with its 2-position isomer (1H-Pyrrole-2-methanol, CAS 27472-36-2) or N-alkylated derivatives is not chemically or functionally equivalent. The substitution pattern on the pyrrole ring fundamentally alters electronic distribution, reactivity in electrophilic aromatic substitution, and hydrogen-bonding geometry . Specifically, the 3-hydroxymethyl substitution pattern has been identified as structurally critical for conversion into porphobilinogen analogs in photodynamic therapy precursor synthesis, a pathway for which 2-substituted isomers do not serve as direct surrogates . Furthermore, the 3-isomer and 2-isomer exhibit measurable differences in computed physicochemical properties including LogP, PSA, and predicted pKa values [1], which directly impact solvent partitioning, chromatographic behavior, and formulation compatibility in multi-step syntheses.

1H-Pyrrole-3-methanol (CAS 71803-59-3): Quantitative Differentiation Evidence for Scientific Selection


Positional Isomer Differentiation: Computed Physicochemical Properties of 3-Methanol vs 2-Methanol Pyrrole Isomers

1H-Pyrrole-3-methanol (3-isomer) exhibits distinct computed physicochemical parameters compared to its positional isomer 1H-Pyrrole-2-methanol (2-isomer). The 3-isomer has a computed LogP of 0.507 and PSA of 36.02 Ų [1], whereas the 2-isomer, while sharing the same molecular formula, exhibits different physical properties including a reported experimental melting point of 117.5-118 °C and predicted pKa of 14.02±0.10 . The 3-isomer's predicted pKa is approximately 14.0±0.10 , and predicted boiling point of 246.4±15.0 °C differs from the 2-isomer's 81-83 °C at 2 Torr . These differences reflect the distinct electronic environment of the 3-position versus 2-position substitution.

Chromatographic method development Solvent partitioning Drug-likeness prediction

Literature-Cited Synthetic Utility: Porphobilinogen and Trisubstituted Pyrrole Precursor Application

1H-Pyrrole-3-methanol has been specifically cited in the chemical literature as an intermediate in a novel synthesis of porphobilinogen and other trisubstituted pyrroles for photodynamic therapy applications . This application is structurally dependent on the 3-position hydroxymethyl substitution pattern, as porphobilinogen biosynthesis and its synthetic analogs require specific regiochemistry for proper tetrapyrrole assembly [1]. The 3-hydroxymethylpyrrole scaffold serves as a key building block, whereas 2-substituted pyrrole methanols are not equivalently cited for this specific photodynamic therapy precursor pathway.

Photodynamic therapy Porphyrin biosynthesis Medicinal chemistry

Microwave-Assisted Synthetic Methodology for Pyrrole-3-methanol Derivatives: Yield Benchmark Data

A microwave-assisted aminocatalyzed [3+2] annulation method has been reported for the synthesis of substituted pyrrole-3-methanols from α-iminonitriles and succinaldehyde, achieving good to high yields up to 75% [1]. This one-pot protocol involves a Mannich reaction-cyclization-dehydrocyanation sequence followed by NaBH4 reduction. The method provides a rapid and efficient route to the pyrrole-3-methanol scaffold compared to traditional thermal methods. While this study synthesizes substituted derivatives rather than the parent compound, it establishes a synthetic efficiency benchmark for accessing the pyrrole-3-methanol framework.

Microwave-assisted synthesis Green chemistry Process optimization

Storage Condition Requirements: 2-8°C Refrigeration Specification for 1H-Pyrrole-3-methanol

Commercial suppliers specify that 1H-Pyrrole-3-methanol (CAS 71803-59-3) requires refrigerated storage at 2-8°C to maintain stability . The compound typically presents as a yellow to brown solid-liquid mixture at ambient temperature . In contrast, the 2-position isomer (1H-Pyrrole-2-methanol, CAS 27472-36-2) is a crystalline solid with melting point 117.5-118 °C that can be stored at room temperature without special refrigeration requirements .

Compound stability Inventory management Laboratory procurement

Commercial Purity Specifications: Available Grades for 1H-Pyrrole-3-methanol Procurement

1H-Pyrrole-3-methanol is commercially available in multiple purity grades including 95%, 97% (NLT 97%), 98% (NLT 98%), and 99% specifications from various suppliers [1][2]. The availability of 98%+ high-purity grade is particularly relevant for applications requiring minimal isomeric or related-substance contamination, such as pharmaceutical intermediate synthesis where impurity profiles impact downstream regulatory compliance. The compound's commercial availability in multi-gram quantities with defined purity tiers distinguishes it from more specialized pyrrole derivatives that may only be accessible via custom synthesis.

Chemical procurement Quality control Synthetic intermediate sourcing

Validated Application Scenarios for 1H-Pyrrole-3-methanol (CAS 71803-59-3) Based on Evidence


Synthesis of Porphobilinogen Analogs and Trisubstituted Pyrroles for Photodynamic Therapy Research

1H-Pyrrole-3-methanol has established literature precedent as a key intermediate in the synthesis of porphobilinogen and other trisubstituted pyrroles for photodynamic therapy development . This application is structurally dependent on the 3-position hydroxymethyl substitution pattern and represents a scenario where the 2-position isomer is not a functional substitute. Researchers in porphyrin chemistry and photodynamic therapy agent development should prioritize this specific isomer.

Organometallic Catalyst Precursor Development and Ligand Synthesis

The 3-hydroxymethylpyrrole scaffold has been identified as a precursor for organometallic complexes used as catalysts in organic transformations and as luminescent materials in optoelectronic devices . The nitrogen atom in the pyrrole ring coordinates with transition metals including palladium, copper, and ruthenium, facilitating catalytic cycles. The 3-position hydroxymethyl group provides a functional handle for further derivatization and ligand tuning.

Pharmaceutical Intermediate for Vonoprazan-Related Impurity Standards and Analytical Reference Materials

Derivatives of the 1H-pyrrole-3-methanol core structure, specifically 5-(2-fluorophenyl)-1H-pyrrole-3-methanol (CAS 881674-58-4), have been characterized and utilized as impurity standards (Vonoprazan Impurity 05/Vonoprazan Impurity D) in the quality control of Vonoprazan Fumarate, a competitive potassium acid blocker . While the parent compound 1H-pyrrole-3-methanol itself is not directly used as a pharmaceutical impurity standard, the core scaffold's relevance to this application class is established via structurally related derivatives.

General Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Synthesis

1H-Pyrrole-3-methanol serves as a versatile heterocyclic building block with the hydroxymethyl group at the 3-position providing a synthetic handle for further functionalization including oxidation to aldehydes/carboxylic acids, esterification, and alkylation . The compound's LogP of 0.507 and PSA of 36.02 Ų [1] inform solvent selection and purification strategy. Procurement of the 98-99% purity grade [2] is recommended for applications requiring minimal isomeric contamination. [1][2]

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